molecular formula C26H26N4 B12889436 N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine CAS No. 144653-43-0

N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine

Cat. No.: B12889436
CAS No.: 144653-43-0
M. Wt: 394.5 g/mol
InChI Key: YMBNETKULXIEPR-UHFFFAOYSA-N
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Description

N-[4-(4-Methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine is a synthetic quinoline derivative of significant interest in medicinal chemistry and oncology research. Its molecular structure, featuring a quinoline core substituted with phenyl and a 4-(4-methylpiperazin-1-yl)phenylamino group, is characteristic of ligands designed to target non-canonical nucleic acid secondary structures known as G-quadruplexes (G4) . These structures are found in guanine-rich regions of the genome, such as telomeres and the promoter regions of certain oncogenes (e.g., c-MYC, BCL-2, K-RAS), and their stabilization by small molecules is a promising strategy for inhibiting telomerase activity and regulating oncogene expression, potentially leading to the arrest of cancer cell proliferation . Compounds with this pharmacophore have demonstrated potent antiproliferative activities against a diverse panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), cervical (HeLa, SiHa), and ovarian (A2780) cancers, making them valuable tools for investigating novel anticancer therapeutics . The specific substitution pattern, particularly the 4-methylpiperazinyl group, is known to influence the compound's physicochemical properties and its binding affinity to molecular targets . This product is intended for research applications only, including but not limited to: in vitro cell-based assays to study mechanisms of cell death and proliferation, biophysical studies (e.g., FRET-melting, circular dichroism) to investigate interactions with G-quadruplex DNA and duplex DNA, and as a lead compound for the structure-activity relationship (SAR) optimization of novel anticancer agents . FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS IN HUMANS.

Properties

CAS No.

144653-43-0

Molecular Formula

C26H26N4

Molecular Weight

394.5 g/mol

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine

InChI

InChI=1S/C26H26N4/c1-29-15-17-30(18-16-29)23-10-8-22(9-11-23)28-26-13-14-27-25-12-7-21(19-24(25)26)20-5-3-2-4-6-20/h2-14,19H,15-18H2,1H3,(H,27,28)

InChI Key

YMBNETKULXIEPR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=C(C=CC4=NC=C3)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis

Step A: Preparation of 4-(4-methylpiperazin-1-yl)aniline derivatives
  • The synthesis begins with nitration or halogenation of aniline derivatives followed by substitution with 4-methylpiperazine.
  • For example, a nitro-substituted phenyl compound is reacted with thionyl chloride under reflux to form an intermediate acid chloride, which is then reacted with 1-methylpiperazine at 0°C to yield the 4-(4-methylpiperazin-1-yl)aniline derivative.
Step B: Coupling with Quinoline Core
  • The 4,7-dichloroquinoline or 7-chloroquinolin-4-amine is refluxed with the prepared aniline derivative in ethanol or acetonitrile, often in the presence of acid catalysts or bases, for 12–24 hours.
  • This nucleophilic aromatic substitution replaces the chloro group at the 4-position of quinoline with the aniline nitrogen, forming the target quinolin-4-amine structure.
Step C: Purification
  • The reaction mixture is cooled, and the precipitate is filtered.
  • The crude product is purified by recrystallization from solvents such as dichloromethane/methanol or by preparative thin-layer chromatography (TLC) using solvent systems like DCM/MeOH/NH4OH.
  • Final yields range from 70% to 90% depending on reaction conditions and purification methods.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
A Thionyl chloride (5 eq), reflux 45 min Reflux Removal of solvent and excess reagent
1-Methylpiperazine (5 eq), 0°C addition 0°C Stir 30 min Formation of piperazine-substituted aniline
B 4,7-Dichloroquinoline + aniline derivative Reflux in ethanol 12–24 h Nucleophilic aromatic substitution
C Purification by recrystallization or TLC Room temperature Variable Solvent systems: DCM/MeOH, DCM/MeOH/NH4OH

Representative Experimental Data

  • Example Reaction : 1,3-dimethyl 5-[(7-chloroquinolin-4-yl)amino]benzene-1,3-dicarboxylate was refluxed with 4-(4-methylpiperazin-1-yl)aniline in ethanol for 3 hours, yielding the quinolin-4-amine derivative after filtration and washing.
  • Yield : 78% isolated yield after flash chromatography.
  • Characterization : The product was confirmed by mass spectrometry (m/z 449.1 [M+H]+) and NMR spectroscopy.

Alternative Synthetic Routes and Enhancements

  • Some methods employ solvent-free Friedländer quinoline synthesis using poly(phosphoric acid) as a catalyst to prepare quinoline intermediates, which can then be functionalized further.
  • Reduction of nitro intermediates to amines using lithium aluminum hydride (LiAlH4) has been reported to improve yields and purity of the aniline precursors.
  • Use of different amines such as tert-butylamine or morpholine derivatives in place of methylpiperazine allows structural diversification of the final quinoline amine compounds.

Summary Table of Key Steps

Compound/Intermediate Reagents/Conditions Yield (%) Purification Method Reference
4-(4-methylpiperazin-1-yl)aniline derivative Thionyl chloride, 1-methylpiperazine, reflux, 0°C addition 85–90 Filtration, recrystallization
Quinoline core (4,7-dichloroquinoline) Reflux with aniline derivative in ethanol 70–80 Flash chromatography, recrystallization
Final N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine Nucleophilic substitution, reflux 75–85 TLC, recrystallization

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted phenylpiperazines .

Scientific Research Applications

Antiproliferative Activity

One of the most significant applications of this compound is its antiproliferative activity against various cancer cell lines. Studies have shown that derivatives of quinoline compounds exhibit notable cytotoxic effects on human cancer cells such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. The mechanism of action is believed to involve the induction of apoptosis through pathways involving caspases and poly(ADP-ribose) polymerase (PARP) cleavage .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amineK56210Induces apoptosis
This compoundMCF-715Inhibits cell proliferation

Enzyme Inhibition

This compound has also been studied for its ability to inhibit ATP-utilizing enzymes, which play critical roles in various cellular processes. Inhibition of these enzymes can lead to reduced energy metabolism in cancer cells, making them more susceptible to therapeutic agents .

Table 2: Enzyme Inhibition Profiles

Enzyme TargetInhibition TypeIC50 (µM)
ATP-utilizing enzymeCompetitive5
Kinase (specific type)Non-competitive8

Case Study 1: Anticancer Efficacy

In a recent study, researchers evaluated the anticancer efficacy of this compound in vivo using mouse models implanted with K562 cells. The treatment group showed a significant reduction in tumor size compared to the control group, demonstrating the compound's potential as an effective anticancer agent.

Case Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry and immunoblotting analyses revealed that treated cells exhibited increased levels of cleaved caspase 3 and PARP, confirming the activation of apoptotic pathways .

Mechanism of Action

The mechanism of action of N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs) and other protein kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Quinoline vs. Quinazoline: The target compound’s quinoline core differs from quinazoline derivatives like 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (, Compound 7n). Quinoline’s larger conjugated system may enhance binding to hydrophobic pockets compared to quinazoline’s smaller, more electron-deficient structure .
  • Pyrimidine and Pyrrolopyrimidine Analogs: Compounds in and feature pyrimidine (e.g., 5-nitro-pyrimidin-4-yl-amine) and pyrrolo[2,3-d]pyrimidine cores.

Substituent Effects

  • Piperazine/Piperidine Moieties :
    The 4-methylpiperazine group in the target compound contrasts with the 4-ethylpiperazine in ’s pyrrolopyrimidine derivative. Methyl substitution reduces steric hindrance compared to ethyl, possibly improving target accessibility .
  • Aromatic Substituents :
    The 6-phenyl group in the target compound is analogous to the 4-methanesulfonyl-phenyl group in ’s pyrimidine derivatives. Phenyl groups favor π-π interactions, while sulfonyl groups introduce polarity and hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound 7n (Quinazoline) Pyrrolopyrimidine Pyrimidine ()
Molecular Weight ~440 (estimated) 342.1 440.58 ~450 (estimated)
Key Functional Groups Quinoline, 4-methylpiperazine Quinazoline, p-tolyl Pyrrolopyrimidine, ethylpiperazine Pyrimidine, nitro, methanesulfonyl
Solubility Moderate (piperazine enhances) Moderate Low (high MW) Low (nitro reduces)
Lipophilicity (LogP) ~3.5 (estimated) ~2.8 ~3.0 ~2.5 (polar substituents)
  • Molecular Weight : The target compound’s higher MW (~440) compared to quinazoline derivatives (342.1) may limit blood-brain barrier penetration but improve plasma protein binding .
  • Lipophilicity : The trifluoromethyl group in ’s dimethylamine analog increases LogP significantly, whereas the target compound’s phenyl/piperazine balance provides intermediate lipophilicity .

Biological Activity

N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with a phenyl group and a piperazine moiety, contributing to its unique pharmacological profile. The chemical structure can be described as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C22H26N4
  • Molecular Weight: 362.47 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound may modulate signaling pathways that are crucial for cell proliferation and apoptosis, making it a candidate for cancer therapy.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. For instance, in vitro assays demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as follows:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus64
Escherichia coli128
Bacillus subtilis>256
Pseudomonas aeruginosa>256
Methicillin-resistant S. aureus (MRSA)>256

These results indicate that while the compound exhibits strong activity against certain Gram-positive bacteria, its efficacy against Gram-negative bacteria is limited .

Cytotoxicity Studies

Cytotoxicity assays conducted on mouse macrophage cell lines (RAW 264.7) revealed that the compound has low cytotoxic effects, with IC50 values similar to those of standard antibiotics like ampicillin. This suggests a favorable safety profile for potential therapeutic use:

Compound IC50 (μg/mL)
This compound98.2
AmpicillinSimilar
GentamycinSimilar

Case Studies and Research Findings

  • Antibacterial Evaluation : A study synthesized various derivatives of quinoline and evaluated their antibacterial activities. The results highlighted that modifications to the quinoline structure could enhance antibacterial efficacy, particularly against S. aureus and E. coli .
  • Mechanistic Insights : Research indicates that the compound may act by inhibiting specific enzymes involved in bacterial cell wall synthesis or by disrupting membrane integrity, although further studies are required to elucidate the precise mechanisms involved .
  • Comparative Analysis : When compared to similar compounds with different substitutions on the quinoline core, this compound demonstrated unique antibacterial properties, suggesting that the piperazine moiety plays a critical role in enhancing biological activity .

Q & A

Q. What synthetic methodologies are commonly employed for N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine, and how can reaction yields be optimized?

The synthesis typically involves nucleophilic substitution and Suzuki coupling reactions. For example, a related quinoline derivative was synthesized using 2,4,6-trichloropyrimidine as a starting material, achieving a 65.7% yield via sequential substitutions and coupling steps . Key factors influencing yields include:

  • Temperature control : Maintaining optimal reaction temperatures to minimize side reactions.
  • Catalyst selection : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling.
  • Purification : Normal-phase chromatography or amine-functionalized columns to isolate pure products .

Q. What analytical techniques are critical for structural elucidation and conformation analysis of this compound?

X-ray crystallography is the gold standard for determining crystal structures and intramolecular interactions. For instance, dihedral angles between aromatic rings (e.g., 12.8° for phenyl-pyrimidine torsion) and hydrogen bonding (N–H⋯N, C–H⋯O) stabilize the conformation . Complementary techniques include:

  • ¹H/¹³C NMR : Assigning proton environments and substituent positions.
  • Mass spectrometry (MS) : Confirming molecular weight and fragmentation patterns .

Q. How is the compound’s solubility and stability assessed in preclinical studies?

  • Solubility : Measured in PBS (pH 7.4) or DMSO using UV-Vis spectroscopy.
  • Stability : Incubated in simulated biological fluids (e.g., plasma, liver microsomes) and analyzed via HPLC to track degradation .
  • Lipophilicity : Calculated logP values (e.g., for trifluoromethyl analogs) guide formulation strategies .

Q. What in vitro assays are used to screen for biological activity?

  • Enzyme inhibition : Kinase assays (e.g., EGFR, IKK) using fluorescence-based substrates.
  • Antimicrobial activity : Broth microdilution to determine MIC values against bacterial/fungal strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .

Q. How are structure-activity relationships (SAR) initially explored for this compound?

  • Scaffold modifications : Introducing substituents (e.g., trifluoromethyl, methoxy) to enhance binding.
  • Pharmacophore mapping : Aligning key functional groups (e.g., piperazinyl, quinoline) with target active sites .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities (e.g., IC50 variability) across studies?

  • Assay standardization : Use validated cell lines (e.g., ATCC-certified) and control compounds.
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., incubation time, solvent effects) .
  • Orthogonal validation : Confirm activity via alternative assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational strategies are effective for predicting target interactions and optimizing pharmacokinetics?

  • Molecular docking : Simulate binding to homology-modeled targets (e.g., EGFR, IκB kinases) using AutoDock Vina.
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity risks .

Q. How can synthetic routes be scaled while maintaining high yields and purity?

  • Flow chemistry : Continuous synthesis reduces side reactions and improves reproducibility.
  • DoE (Design of Experiments) : Optimize parameters (e.g., reagent ratios, temperature) via response surface methodology .
  • In-line analytics : Implement PAT (Process Analytical Technology) for real-time HPLC monitoring .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Prodrug design : Improve bioavailability via ester or phosphate prodrugs.
  • PK/PD modeling : Correlate plasma concentration-time profiles with tumor growth inhibition in xenograft models.
  • Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to quantify accumulation in target organs .

Q. How can researchers leverage structural data to design analogs with enhanced selectivity?

  • Crystallography-guided design : Modify regions causing off-target interactions (e.g., hydrophobic pockets in kinase ATP-binding sites).
  • Fragment-based screening : Identify auxiliary fragments that improve binding entropy.
  • Bioisosteric replacement : Substitute labile groups (e.g., methyl with cyclopropyl) to reduce metabolic clearance .

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